molecular formula C8H5BrN4 B13050265 3-Amino-5-bromo-1H-indazole-7-carbonitrile

3-Amino-5-bromo-1H-indazole-7-carbonitrile

Cat. No.: B13050265
M. Wt: 237.06 g/mol
InChI Key: ZXYUVTSXOQYMNY-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1H-indazole-7-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1H-indazole-7-carbonitrile typically involves the reaction of 5-bromo-1H-indazole-3-carboxaldehyde with appropriate amines under specific conditions. One common method includes the use of hydrazine hydrate and malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1H-indazole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-bromo-1H-indazole-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s ability to inhibit nitric oxide synthase (NOS) is one example of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indazole-3-amine
  • 3-Amino-1H-indazole-6-carboxylate
  • 4-Iodo-1H-indazole-3-amine

Uniqueness

3-Amino-5-bromo-1H-indazole-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5BrN4

Molecular Weight

237.06 g/mol

IUPAC Name

3-amino-5-bromo-1H-indazole-7-carbonitrile

InChI

InChI=1S/C8H5BrN4/c9-5-1-4(3-10)7-6(2-5)8(11)13-12-7/h1-2H,(H3,11,12,13)

InChI Key

ZXYUVTSXOQYMNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C#N)NN=C2N)Br

Origin of Product

United States

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